meso-Octamethylcalix(4)pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion Transport:

- meso-Octamethylcalix(4)pyrrole has been shown to act as a selective transporter of ion pairs, particularly cesium chloride (CsCl), through model phospholipid bilayers, which are artificial membranes mimicking cellular membranes. This research suggests its potential application in developing efficient ion-pair carriers for various purposes. Source: )

Binding and Separation:

- Due to its structure and properties, meso-Octamethylcalix(4)pyrrole can bind to various guest molecules. This characteristic makes it a potential candidate for the development of separation media for isolating and purifying specific anionic and neutral species. Source:

Ligand and Catalyst Design:

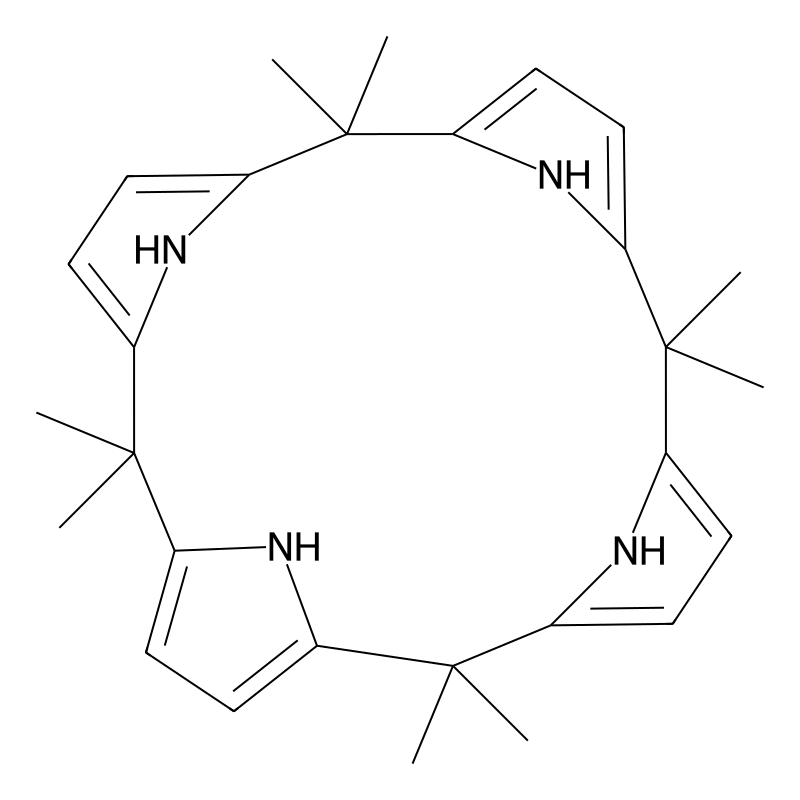

Meso-Octamethylcalix(4)pyrrole is a synthetic compound belonging to the calixpyrrole family, characterized by its unique structural properties and versatile applications in supramolecular chemistry. The molecular formula of meso-Octamethylcalix(4)pyrrole is C28H36N4, indicating that it contains four nitrogen atoms integrated into a cyclic structure formed by pyrrole units. This compound is notable for its ability to encapsulate cations and anions, making it a valuable tool in various chemical and biological applications .

The primary mechanism of action of meso-octamethylcalix(4)pyrrole lies in its ability to bind guest molecules and metal ions within its central cavity. This binding can be driven by various forces, including:

- Lewis acid-base interactions (with metal ions)

- Hydrogen bonding

- van der Waals forces

The specific mechanism depends on the guest molecule or metal ion involved. The bound guest molecule can influence the properties of meso-octamethylcalix(4)pyrrole, making it a versatile tool for studying host-guest interactions.

- Wear appropriate personal protective equipment (gloves, goggles) when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

Research indicates that meso-Octamethylcalix(4)pyrrole exhibits significant biological activity, particularly in the context of ion transport across lipid bilayers. It has been reported to facilitate the transmembrane transport of salts, highlighting its potential as a biological ion carrier . Furthermore, studies have demonstrated its ability to interact with biological membranes, suggesting possible applications in drug delivery systems or as a therapeutic agent .

The synthesis of meso-Octamethylcalix(4)pyrrole typically involves multi-step organic reactions. One common method includes the condensation of pyrrole with formaldehyde in the presence of an acid catalyst, followed by methylation to yield octamethyl derivatives. This process allows for the selective formation of the desired calixpyrrole structure . Other synthetic approaches may involve modifications to introduce functional groups that enhance its binding properties or solubility.

Meso-Octamethylcalix(4)pyrrole finds diverse applications in various fields:

- Supramolecular Chemistry: Used as a building block for creating complex molecular architectures.

- Ion Recognition: Functions as a selective receptor for cations and anions, useful in sensing applications.

- Drug Delivery: Explored for its potential to transport therapeutic agents across cell membranes.

- Environmental Chemistry: Employed in extracting heavy metals from aqueous solutions due to its complexation abilities .

Interaction studies have revealed that meso-Octamethylcalix(4)pyrrole can effectively bind various ions, demonstrating selectivity based on size and charge. Conductometric studies indicate that it forms 1:1 complexes with certain metal ions, showcasing its utility in analytical chemistry for detecting ion concentrations . Additionally, studies have highlighted its capacity to interact with biological molecules, which may pave the way for future biomedical applications .

Meso-Octamethylcalix(4)pyrrole shares structural similarities with several other compounds in the calixpyrrole family. Here are some notable comparisons:

Meso-Octamethylcalix(4)pyrrole is distinguished by its enhanced hydrophobicity and ability to selectively bind cations due to its unique structural configuration. This makes it particularly effective in applications requiring specific ion recognition and transport .

The historical trajectory of meso-octamethylcalix(4)pyrrole begins with the pioneering work of Adolf Baeyer in 1886, marking one of the earliest examples of macrocycle synthesis through controlled condensation reactions. Baeyer's original synthetic approach involved the acid-catalyzed condensation of pyrrole with acetone in the presence of hydrochloric acid, yielding a white crystalline material that would later be identified as meso-octamethylcalix(4)pyrrole. This initial discovery occurred during an era when the understanding of macrocyclic chemistry was in its infancy, and the full potential of such structures remained largely unexplored.

The synthesis methodology established by Baeyer proved remarkably robust and has been refined over more than a century to achieve yields approaching 90% without requiring templation or high-dilution conditions. This synthetic accessibility became a crucial factor in the compound's eventual prominence in supramolecular chemistry research. The reaction's efficiency stems from the inherent tendency of pyrrole units to form stable tetrameric arrangements when linked through methylene bridges, creating a thermodynamically favored macrocyclic structure.

A transformative period in the compound's history occurred during the mid-1990s when Jonathan Sessler and his collaborators recognized the exceptional utility of calixpyrroles as anion receptors. This recognition represented a paradigm shift that elevated meso-octamethylcalix(4)pyrrole from a structural curiosity to a fundamental building block in supramolecular chemistry. Sessler's work demonstrated that the macrocycle's conformational flexibility and hydrogen-bonding capabilities made it uniquely suited for anion recognition, opening new avenues for research in molecular recognition and sensor development.

The evolution of synthetic methodologies has continued into the contemporary era, with researchers developing alternative catalytic systems to replace traditional acid catalysts. Modern approaches employ heteropolyacids as green catalysts, offering improved environmental profiles while maintaining high yields. The development of Preyssler and Wells-Dawson heteropolyacids as catalysts has enabled the synthesis of various calixpyrrole derivatives with yields reaching 83% and demonstrated recyclability of the catalytic systems.

Contemporary research has expanded far beyond the original scope of Baeyer's work, encompassing applications in ion transport across biological membranes, development of molecular sensors, and construction of sophisticated supramolecular architectures. The compound's role in facilitating transmembrane ion transport has been particularly significant, with studies demonstrating selective transport of cesium chloride ion pairs through phospholipid bilayers. These findings have implications for the development of artificial ion channels and drug delivery systems.

Structural Characteristics and Nomenclature

The structural foundation of meso-octamethylcalix(4)pyrrole centers on its tetrapyrrolic macrocyclic architecture, which can be precisely described through its molecular formula C₂₈H₃₆N₄ and molecular weight of 428.62 grams per mole. The compound's systematic nomenclature reflects its complex structural features, with the International Union of Pure and Applied Chemistry name being 2,2,7,7,12,12,17,17-octamethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1³,⁶.1⁸,¹¹.1¹³,¹⁶]tetracosa-1(20),3,5,8,10,13,15,18-octaene.

The prefix "meso-octamethyl" in the compound's common name provides crucial structural information, indicating that eight methyl groups are positioned at the carbon centers that interconnect the four pyrrole rings. This substitution pattern creates a highly symmetric structure where the methyl groups project outward from the macrocyclic core, influencing both the compound's solubility properties and its conformational behavior.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₈H₃₆N₄ |

| Molecular Weight | 428.62 g/mol |

| CAS Registry Number | 4475-42-7 |

| Pyrrole Ring Count | 4 |

| Methyl Substituents | 8 (at meso positions) |

| Macrocyclic Ring Size | 20-membered |

| Coordination Sites | 4 NH groups |

The conformational flexibility of meso-octamethylcalix(4)pyrrole represents one of its most remarkable structural features, enabling the adoption of four distinct conformational states: cone, partial cone, 1,2-alternate, and 1,3-alternate. In the absence of bound substrates, the macrocycle preferentially adopts the 1,3-alternate conformation, which represents the thermodynamically most stable arrangement in solution. This conformational preference results from the optimization of intramolecular interactions and the minimization of steric repulsion between the methyl substituents.

The transition from the 1,3-alternate to the cone conformation occurs upon anion binding and represents a fundamental aspect of the compound's recognition mechanism. In the cone conformation, the four pyrrolic nitrogen-hydrogen groups converge to create a binding cavity optimized for anion coordination through hydrogen bonding interactions. This conformational switching is accompanied by significant changes in the macrocycle's overall geometry, with the pyrrole rings rotating from their extended positions to form a more compact, cup-like structure.

The hydrogen bonding capabilities of meso-octamethylcalix(4)pyrrole stem from the presence of four pyrrolic nitrogen-hydrogen groups positioned around the macrocyclic periphery. These groups serve as hydrogen bond donors and are responsible for the compound's exceptional anion-binding affinity. Crystal structure analyses have revealed that bound anions typically reside within the cavity formed by the converging nitrogen-hydrogen groups, with coordination distances varying depending on the anion size and charge density.

Position in Macrocyclic Chemistry and Tetrapyrrole Research

The classification of meso-octamethylcalix(4)pyrrole within the broader context of macrocyclic chemistry positions it as a member of the porphyrinogen family, representing a reduced form of the porphyrin chromophore that lacks the extended conjugation characteristic of its oxidized counterparts. This relationship to porphyrinogens establishes important connections to biological chemistry, as porphyrinogens serve as intermediates in the biosynthesis of essential tetrapyrrolic cofactors including hemes and chlorophylls.

The distinction between porphyrinogens and porphyrins lies primarily in their degree of oxidation and conjugation. While porphyrins feature methine bridges connecting the pyrrole rings and possess extensive π-electron delocalization, porphyrinogens retain methylene bridges and exhibit limited conjugation. This structural difference has profound implications for their respective properties, with porphyrinogens being colorless compounds that lack the characteristic spectroscopic features of porphyrins.

Within the specific subset of calixpyrrole chemistry, meso-octamethylcalix(4)pyrrole occupies a foundational position as the parent compound from which numerous derivatives have been developed. The compound's synthetic accessibility and well-characterized properties make it an ideal starting point for structural modifications aimed at tuning binding selectivity and developing specialized applications. Derivatives include aryl-extended calixpyrroles, which feature aromatic substituents that create deeper binding cavities, and functionalized variants that incorporate additional recognition elements.

The relationship between meso-octamethylcalix(4)pyrrole and other macrocyclic systems, particularly calixarenes, reveals both similarities and crucial differences in recognition mechanisms. While both families exhibit conformational flexibility and can bind ionic guests, calixpyrroles distinguish themselves through their ability to bind anions via hydrogen bonding, whereas calixarenes typically coordinate cations through electrostatic interactions with phenolic oxygen atoms. This complementary binding behavior has led to the development of hybrid systems that can simultaneously coordinate both cations and anions.

Recent developments in tetrapyrrole research have highlighted the potential of meso-octamethylcalix(4)pyrrole as a platform for advanced applications beyond traditional host-guest chemistry. The compound's ability to serve as a ligand for p-block elements has emerged as a particularly significant area of investigation, with studies demonstrating the formation of unique square planar complexes that challenge conventional bonding theories. These developments underscore the continued relevance of this historical compound in contemporary chemical research.

The integration of meso-octamethylcalix(4)pyrrole into supramolecular architectures has revealed its capacity to participate in complex self-assembly processes. Studies have demonstrated the formation of dimeric capsules through hydrogen bonding interactions between tetraurea-functionalized derivatives, creating molecular containers capable of encapsulating specific guest molecules. These findings illustrate the compound's versatility as a building block for sophisticated molecular machines and responsive materials.

Acid-Catalyzed Condensation Reactions

The synthesis of meso-octamethylcalix(4)pyrrole relies primarily on acid-catalyzed condensation reactions between pyrrole and acetone [1]. The most widely employed method involves the use of methanesulfonic acid as the catalytic agent, which facilitates the formation of the tetrapyrrolic macrocycle through sequential condensation steps [17]. Under typical reaction conditions, pyrrole and acetone are combined in equimolar ratios in the presence of catalytic amounts of methanesulfonic acid in methanol solvent [17].

Trifluoroacetic acid has emerged as another effective catalyst for this transformation, often providing improved yields compared to traditional Lewis acid catalysts [1] [9]. The reaction mechanism proceeds through the formation of dipyrromethane intermediates, which subsequently undergo further condensation to yield the desired calix(4)pyrrole product [1]. Boron trifluoride etherate has also been utilized as a catalyst, though it typically results in different product distributions compared to Brønsted acid catalysts [28].

Recent investigations have explored the use of heteropolyacids as alternative catalytic systems [29]. Preyssler and Wells-Dawson heteropolyacids have demonstrated effectiveness in promoting the condensation reaction under mild conditions, achieving yields of 83% for meso-octamethylcalix(4)pyrrole formation [29]. These catalysts offer the advantage of being recyclable and environmentally benign compared to traditional acid catalysts [29].

The condensation reaction also produces nitrogen-confused calix(4)pyrrole as a significant byproduct, typically forming in yields of 6-22% depending on reaction conditions [5] [17]. This byproduct formation represents a challenge in achieving high selectivity for the desired meso-octamethylcalix(4)pyrrole product [5].

Optimization Techniques for Yield Enhancement

Systematic optimization of reaction parameters has led to significant improvements in the synthesis of meso-octamethylcalix(4)pyrrole. Solvent selection plays a crucial role in determining reaction outcomes, with dichloromethane consistently providing superior yields compared to other organic solvents [37]. A comprehensive study using Amberlyst-15 as catalyst demonstrated that dichloromethane yielded 83% of the desired product, substantially higher than yields obtained in ethanol (75%), chloroform (65%), or tetrahydrofuran (60%) [37].

| Solvent | Yield of meso-Octamethylcalix(4)pyrrole (%) | Yield of Nitrogen-confused Isomer (%) |

|---|---|---|

| Dichloromethane | 83 | 14 |

| Ethanol | 75 | 10 |

| Chloroform | 65 | 8.6 |

| Tetrahydrofuran | 60 | - |

| Benzene | 40 | - |

Temperature control represents another critical optimization parameter [18]. While room temperature conditions are generally preferred to minimize side reactions, elevated temperatures can reduce reaction times for certain ketone substrates [37]. For cyclic ketones such as cycloheptanone and cyclooctanone, reflux conditions improved yields from 30.2% to 46.0% and from 19.7% to 40.0%, respectively [37].

Catalyst loading optimization has revealed that 10% weight/weight ratio of solid acid catalysts provides optimal conversion while maintaining economic viability [37]. Higher catalyst loadings do not significantly improve yields but increase purification complexity [37]. The use of dried catalysts is essential, as moisture content can adversely affect reaction efficiency [37].

Stoichiometric ratios between pyrrole and ketone have been systematically investigated [28]. While equimolar ratios are commonly employed, slight excess of pyrrole (up to 25:1 ratio with aldehydes) can improve yields by suppressing polymerization reactions [28]. However, for ketone substrates, equimolar ratios generally provide optimal results [37].

Purification Challenges and Strategies

The purification of meso-octamethylcalix(4)pyrrole presents several technical challenges due to the formation of multiple isomeric products and structural analogs during synthesis [21] [23]. Column chromatography represents the primary purification method, typically employing neutral alumina as the stationary phase [37]. The separation protocol involves initial elution with petroleum ether-chloroform mixtures (9:1 volume/volume) to isolate the desired meso-octamethylcalix(4)pyrrole product [37].

The nitrogen-confused isomer, which forms as a significant byproduct, requires different elution conditions for separation [37]. This isomer is typically removed using petroleum ether-chloroform mixtures with higher chloroform content (2:3 volume/volume) [37]. The similar polarity of these compounds necessitates careful gradient optimization to achieve baseline separation [37].

Recrystallization techniques have been developed to achieve high purity final products [23]. Acetonitrile has proven particularly effective as a recrystallization solvent for aryl-extended calix(4)pyrrole derivatives, providing excellent purity through selective crystallization of the desired configurational isomer [23]. For the parent meso-octamethylcalix(4)pyrrole compound, slow evaporation from dichloromethane solutions facilitates crystal formation suitable for structural characterization [36].

| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|

| Column Chromatography (Neutral Alumina) | 85-90 | 95-98 |

| Recrystallization (Acetonitrile) | 70-80 | >99 |

| Flash Chromatography (Silica Gel) | 80-85 | 90-95 |

Gas chromatography has been employed as both an analytical tool and a purification method for calix(4)pyrrole compounds [22]. Specialized calix(4)pyrrole stationary phases demonstrate unique separation capabilities, particularly for isomeric compounds [22]. These phases exhibit column efficiencies of 2200-3000 plates per meter and maintain thermal stability up to 260°C [22].

The development of nonporous adaptive crystals represents an emerging purification strategy [20]. These crystalline materials demonstrate selective uptake capabilities for polar compounds while rejecting nonpolar impurities [20]. The method allows for repeated uptake and release cycles without performance degradation, offering potential for large-scale purification applications [20].

C-rim Functionalization via Lithiation

Lithiation of meso-octamethylcalix(4)pyrrole provides a versatile synthetic route for carbon-rim functionalization [9] [11]. The process involves treatment of the macrocycle with strong lithium bases, typically n-butyllithium, followed by electrophilic quenching to introduce various functional groups [9]. This methodology has been optimized to favor monosubstitution while minimizing the formation of di- and trisubstituted products [9].

The regioselectivity of lithiation can be controlled through careful optimization of reaction conditions [9]. Low temperatures (-78°C) and controlled addition of the lithiating agent help ensure selective deprotonation at a single meso-methyl position [9]. The resulting lithiated intermediate exhibits high nucleophilicity and reacts readily with a wide range of electrophiles [9].

Electrophilic quenching of the lithiated calix(4)pyrrole has been successfully demonstrated with various reagents [9]. Carbon dioxide addition yields carboxylic acid derivatives, while treatment with alkyl halides provides alkylated products [9]. Formylation can be achieved using dimethylformamide, and iodination proceeds smoothly with molecular iodine [9].

| Electrophile | Product Functional Group | Typical Yield (%) |

|---|---|---|

| Carbon Dioxide | Carboxylic Acid | 65-70 |

| Dimethylformamide | Aldehyde | 60-65 |

| Molecular Iodine | Iodide | 70-75 |

| Ethyl Chloroformate | Ester | 55-60 |

Solid-state studies of monosubstituted derivatives have revealed unexpected supramolecular interactions [9]. These interactions involve both solvent molecules and the functionalized calix(4)pyrrole derivatives themselves, leading to complex three-dimensional networks in the crystal lattice [9]. Such interactions can influence the physical properties and potential applications of the functionalized compounds [9].

The lithiation methodology represents a general approach that can be extended to other calix(4)pyrrole derivatives [9]. However, the presence of electron-withdrawing or electron-donating substituents on the pyrrole rings can significantly influence the regioselectivity and efficiency of the lithiation process [9].

meso-Position Substitution Protocols

Direct meso-position substitution represents the most straightforward approach for calix(4)pyrrole functionalization [14]. This strategy typically involves the condensation of pyrrole with functionalized ketones rather than simple acetone [14]. The method allows for the introduction of diverse substituents during the macrocycle formation step, eliminating the need for post-synthetic modifications [14].

Aryl-extended calix(4)pyrroles are readily accessible through condensation reactions with aryl methyl ketones [13]. The acid-catalyzed reaction of pyrrole with para-nitrophenyl methyl ketone provides access to tetranitro derivatives in satisfactory yields [13]. These compounds serve as versatile intermediates for further functionalization, as the nitro groups can be reduced to amines and subsequently converted to various derivatives [13].

The synthetic pathway for functionalized meso-derivatives often requires a two-step approach [14]. Initial formation of substituted dipyrromethanes through condensation of pyrrole with appropriate ketones is followed by acid-catalyzed cyclization with additional ketone to complete the macrocycle [14]. This methodology provides better control over substitution patterns compared to one-pot procedures [14].

Chalcogen bonding catalysis has emerged as an innovative approach for meso-position substitution [2]. Selenide catalysts facilitate condensation reactions between pyrrole and various ketones under mild conditions [2]. This method operates at room temperature with only 5 mol% catalyst loading, demonstrating high efficiency for accessing diverse meso-substituted derivatives [2].

| Ketone Substrate | Product Yield (%) | Reaction Time (hours) |

|---|---|---|

| Acetone | 91 | 4 |

| Pentan-3-one | 42 | 8 |

| Cyclopentanone | 45 | 12 |

| Cyclohexanone | 58 | 10 |

| Cycloheptanone | 42 | 16 |

Strapped calix(4)pyrroles represent an advanced class of meso-functionalized derivatives [14]. These compounds incorporate bridging elements that span across the macrocycle cavity, providing enhanced preorganization for guest binding [14]. The synthesis typically involves condensation of appropriately substituted dipyrromethanes with bifunctional linking agents [14].

β-Substitution Approaches

β-Position functionalization of calix(4)pyrroles presents significant synthetic challenges due to the reduced reactivity of these positions compared to meso-carbons [14]. Limited methods have been developed for direct β-substitution, making this area an active field of research [14]. The most successful approaches involve the use of pre-functionalized pyrrole building blocks or post-synthetic modification strategies [14].

Alkynyl substitution at β-positions has been achieved through specialized synthetic protocols [12]. These methods typically involve palladium-catalyzed cross-coupling reactions with appropriately substituted pyrrole precursors [12]. The resulting ethynyl-functionalized calix(4)pyrroles serve as versatile intermediates for further elaboration through click chemistry or other coupling reactions [12].

Bis-calix(4)pyrrole systems have been constructed using β-position linkages [12]. These dimeric structures exhibit unique binding properties due to their increased cavity size and cooperative binding effects [12]. The synthesis involves initial formation of ethynyl-substituted monomers followed by oxidative coupling to generate the linked dimers [12].

The use of nitrogen-tosylpyrrolidine pyrrole derivatives has enabled access to β-octaalkyl-substituted calix(4)pyrroles [14]. This approach requires specialized starting materials but provides direct access to heavily substituted derivatives that would be difficult to obtain through other methods [14]. The resulting compounds exhibit altered binding properties compared to unsubstituted analogs [14].

Tetrathiafulvalene moieties have been successfully incorporated at β-positions to create redox-active calix(4)pyrrole derivatives [14]. These compounds combine the anion-binding properties of the calix(4)pyrrole framework with the electrochemical activity of the tetrathiafulvalene units [14]. The synthesis requires multi-step procedures involving specialized tetrathiafulvalene-substituted pyrrole precursors [14].

| β-Substitution Method | Product Type | Typical Yield (%) | Synthetic Steps |

|---|---|---|---|

| Alkynyl Coupling | Ethynyl Derivatives | 45-60 | 3-4 |

| Pre-functionalized Pyrroles | Alkyl Derivatives | 50-65 | 2-3 |

| Tetrathiafulvalene Incorporation | Redox-active Derivatives | 35-45 | 4-6 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant